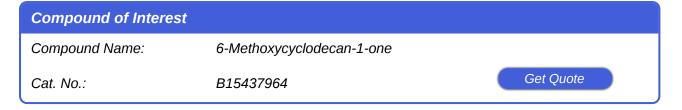


Synthesis of Macrocyclic Musks via Intramolecular Metathesis: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

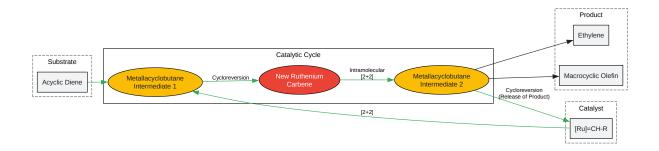
Introduction

Macrocyclic musks are a class of valuable fragrance compounds prized for their unique and persistent odors. The synthesis of these large-ring structures has historically been a challenge in organic chemistry. However, the advent of olefin metathesis, particularly intramolecular ring-closing metathesis (RCM), has revolutionized the approach to these complex molecules. RCM, catalyzed by well-defined ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, provides an efficient and functional group tolerant method for the construction of macrocycles.[1][2] This application note provides a comprehensive overview, experimental protocols, and comparative data for the synthesis of several key macrocyclic musks using intramolecular metathesis.

Reaction Principle: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful carbon-carbon bond-forming reaction that involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct, typically ethylene. The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium. The general mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal catalyst.





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Caption: General catalytic cycle of Ring-Closing Metathesis (RCM).

Ruthenium Catalysts for RCM

The success of RCM in macrocyclic musk synthesis is largely due to the development of robust ruthenium-based catalysts. The most commonly employed are the first, second, and third generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts.[2][3]



Catalyst Generation	Key Features			
First Generation Grubbs (G-I)	High tolerance to functional groups, but lower activity compared to later generations.			
Second Generation Grubbs (G-II)	Increased activity and broader substrate scope due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC).[3][4]			
Third Generation Grubbs (G-III)	Fast-initiating catalysts, often used in ring- opening metathesis polymerization (ROMP).[3]			
Hoveyda-Grubbs Catalysts	Feature a chelating isopropoxystyrene ligand, leading to increased stability and allowing for catalyst recovery and recycling.			

Data Presentation: Synthesis of Macrocyclic Musks via RCM

The following table summarizes the reaction conditions and yields for the synthesis of various macrocyclic musks using intramolecular RCM. This data allows for a direct comparison of different catalysts and reaction parameters.



Macro cyclic Musk	Diene Precur sor	Cataly st (mol%)	Solven t	Conce ntratio n (mM)	Temp. (°C)	Time (h)	Yield (%)	Refere nce
(Z)- Civeton e Precurs or	Undec- 10-en- 1-yl undeca- 1,10- dienoat e	Ru-11a (1)	Ethyl Acetate	10	80	12	85	N/A
Exaltoli de Analog	Oleyl 9- deceno ate	Nitro- Grela (1)	Toluene	1.5	80	24	92	N/A
(R)-(-)- Muscon e Precurs or	(R)-3- Methyl- 1,14- pentade cadiene	Grubbs I (5)	CH2Cl2	2.5	45	21	78	N/A
Ambrett olide Precurs or	(Z)- Hexade c-7-en- 1,16- olide diene precurs or	Grubbs II (5)	Toluene	5	110	12	80	N/A
13- Membe red Macrola ctone	Diolefini c ester	Grubbs I (1)	Benzen e	N/A	N/A	N/A	6	[5]
21- Membe red	Diolefini c ester	Grubbs I (1)	Benzen e	N/A	N/A	N/A	82	[5]



Macrola ctone

Experimental Protocols Protocol 1: Synthesis of (R)-(-)-Muscone Precursor via RCM

This protocol describes the ring-closing metathesis of (R)-3-methyl-1,14-pentadecadiene to form the precursor to (R)-(-)-muscone.

Materials:

- (R)-3-Methyl-1,14-pentadecadiene
- First Generation Grubbs Catalyst (G-I)
- Dichloromethane (CH2Cl2), anhydrous
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-methyl-1,14-pentadecadiene (1.0 eq).
- Dissolve the diene in anhydrous dichloromethane to a final concentration of approximately 2.5 mM.
- To this solution, add the First Generation Grubbs Catalyst (5 mol%).



- Heat the reaction mixture to reflux (45 °C) and stir for 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the (R)-3-methylcyclopentadec-1-ene.
- The resulting unsaturated macrocycle can be hydrogenated in a subsequent step using a catalyst such as Palladium on carbon (Pd/C) to yield (R)-(-)-Muscone.

Protocol 2: Synthesis of a (Z)-Civetone Precursor via RCM

This protocol outlines the synthesis of a macrocyclic precursor to (Z)-civetone using a more modern ruthenium catalyst.

Materials:

- Undec-10-en-1-yl undeca-1,10-dienoate
- Ru-11a catalyst (or a similar second-generation Grubbs or Hoveyda-Grubbs catalyst)
- Ethyl Acetate, anhydrous
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

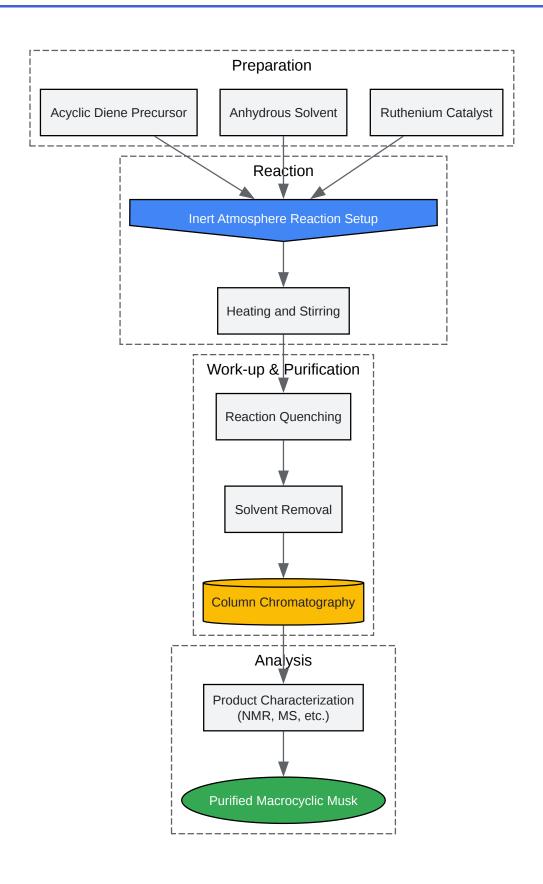
Procedure:



- In a glovebox or under a stream of inert gas, prepare a stock solution of the Ru-11a catalyst in anhydrous ethyl acetate.
- To a two-necked flask equipped with a reflux condenser, add a solution of undec-10-en-1-yl undeca-1,10-dienoate in anhydrous ethyl acetate to achieve a final concentration of 10 mM.
- Add the catalyst stock solution to the reaction flask to achieve a final catalyst loading of 1 mol%.
- Heat the reaction mixture to 80 °C and stir for 12 hours.
- After cooling to room temperature, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
- · Remove the solvent in vacuo.
- Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired macrocyclic olefin.

Visualizations

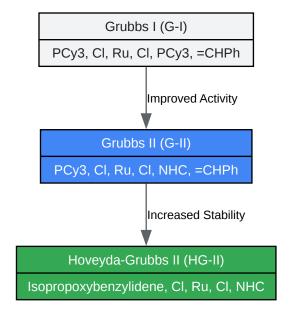




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Caption: A typical experimental workflow for the synthesis of macrocyclic musks via RCM.





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